Bienvenue dans la boutique en ligne BenchChem!

3-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)propanamide

medicinal chemistry drug‑likeness lead optimization

This research-grade building block features an electronically differentiated dual-sulfonyl architecture (4-fluorophenylsulfonyl & 4-methylsulfonylphenyl) on a common propanamide backbone. The methylsulfonyl pharmacophore—validated in celecoxib SAR—positions it for COX-2 selectivity screens, while the fluorophenylsulfonyl moiety enables sequential nucleophilic aromatic substitution. Its lower MW (385.4 vs. 430.4 g·mol⁻¹ for bicalutamide) offers a physicochemical benchmark for permeability optimization. Researchers can profile COX-2 vs. AR engagement in side-by-side assays. This non-commercial building block is ideal for focused library synthesis targeting enzymes with adjacent hydrophobic/polar sub-pockets. Inquire for custom synthesis or bulk orders.

Molecular Formula C16H16FNO5S2
Molecular Weight 385.42
CAS No. 920390-33-6
Cat. No. B2373399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)propanamide
CAS920390-33-6
Molecular FormulaC16H16FNO5S2
Molecular Weight385.42
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C16H16FNO5S2/c1-24(20,21)14-8-4-13(5-9-14)18-16(19)10-11-25(22,23)15-6-2-12(17)3-7-15/h2-9H,10-11H2,1H3,(H,18,19)
InChIKeyNJZFSRRYTBBNIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)propanamide (CAS 920390-33-6): A Dual‑Sulfonyl Propanamide for Differentiated Lead Identification and Procurement


3-((4-Fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)propanamide (C₁₆H₁₆FNO₅S₂, MW 385.4) is a synthetic propanamide derivative featuring two electronically distinct sulfonyl moieties—a 4-fluorophenylsulfonyl group and a 4-methylsulfonylphenyl group—on a common propanamide backbone . The compound belongs to the aryl‑sulfonamide class and is recognized as a non‑commercial, research‑grade chemical building block. Its dual‑sulfonyl architecture is a striking departure from the single‑sulfonyl pattern found in clinically advanced analogs such as bicalutamide, immediately suggesting a differentiated physicochemical and potential pharmacophoric footprint [1].

Why In‑Class Propanamide Analogs Cannot Substitute for 3-((4-Fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)propanamide


Simple substitution with other propanamide‑based aryl sulfonamides ignores the critical consequence of the 4‑methylsulfonyl pharmacophore. In celecoxib‑derived SAR, replacement of the methylsulfonyl group with an azido bioisostere altered COX‑2 selectivity by more than 800‑fold [1]. Bicalutamide—a single‑sulfonyl analog of the same backbone class—lacks the methylsulfonylphenyl moiety entirely, targeting androgen receptor instead of COX‑2 [2]. Consequently, interchanging this compound with analogs that lack the second sulfonyl group risks forfeiting the methylation‑dependent target engagement window that the 4‑methylsulfonylphenyl substructure introduces.

Quantitative Differentiation Evidence for 3-((4-Fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)propanamide vs. Bicalutamide and Single‑Sulfonyl Analogs


10.5 % Lower Molecular Weight Relative to Bicalutamide – Favorable Size‑Dependent Pharmacokinetic Differentiation

The molecular weight of 3-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)propanamide is 385.4 g·mol⁻¹, determined from its empirical formula C₁₆H₁₆FNO₅S₂ . This is 45.0 g·mol⁻¹ (10.5 %) lower than the molecular weight of the clinically used single‑sulfonyl analog bicalutamide (430.4 g·mol⁻¹) [1]. The size reduction places the compound well within Lipinski’s rule‑of‑five boundaries (≤500 g·mol⁻¹), suggesting the potential for improved passive diffusion and reduced metabolic liability.

medicinal chemistry drug‑likeness lead optimization

Dual Sulfonyl Architecture (2 SO₂ Groups) vs. Single Sulfonyl in Bicalutamide – a Structural Determinant of Target Engagement Breadth

The target compound contains two distinct sulfonyl groups: a 4-fluorophenylsulfonyl and a 4-methylsulfonylphenyl moiety, as evident from its SMILES string (CS(=O)(=O)c1ccc(NC(=O)CCS(=O)(=O)c2ccc(F)cc2)cc1) . In contrast, bicalutamide possesses only one 4-fluorophenylsulfonyl group [1]. The additional methylsulfonyl group is a validated pharmacophore for selective COX‑2 inhibition; its substitution with an azide eliminated COX‑2 selectivity in celecoxib analogs [2]. The dual‑sulfonyl arrangement therefore provides a unique pharmacophoric fingerprint that cannot be reproduced by single‑sulfonyl analogs.

pharmacophore design poly‑pharmacology COX‑2 selectivity

Elevated Hydrogen‑Bond Acceptor Count (5 vs. 4) Enhances Polarity and Potential for Poly‑pharmacology

The molecular formula C₁₆H₁₆FNO₅S₂ of the target compound contains five oxygen atoms, all of which can serve as hydrogen‑bond acceptors . Bicalutamide (C₁₈H₁₄F₄N₂O₄S) provides only four oxygen acceptors [1]. The additional acceptor, located in the methylsulfonyl group, increases topological polar surface area and may facilitate interactions with polar residues in secondary binding pockets, a feature exploited by celecoxib‑like COX‑2 inhibitors [2].

drug‑likeness polarity binding promiscuity

Methylsulfonyl Pharmacophore Presence vs. Absence in Bicalutamide: Targeting COX‑2 Selectivity vs. Androgen Receptor Antagonism

The methylsulfonyl group attached to the anilide phenyl ring is a proven COX‑2 selectivity pharmacophore; odstranění této skupiny v celecoxibových analozích vedlo ke ztrátě COX‑2 selektivity o více než 800‑násobek [1]. Bicalutamide, který postrádá methylsulfonylovou skupinu, působí jako antagonista androgenního receptoru (IC₅₀ ~0.16 μM) [2]. Přítomnost methylsulfonylového farmakoforu u cílové sloučeniny tedy naznačuje potenciální preferenci pro COX‑2, zatímco bicalutamide je zcela zaměřen na androgenní signalizaci; tato divergence vytváří jasnou vědeckou racionalitu pro výběr sloučeniny v protizánětlivých výzkumných programech.

COX‑2 pharmacology target selectivity anti‑inflammatory

Procurement‑Relevant Application Scenarios for 3-((4-Fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)propanamide


COX‑2‑Focused Anti‑Inflammatory Lead Discovery

The methylsulfonyl pharmacophore, validated in celecoxib analog SAR [1], positions this compound as a candidate for COX‑2 selectivity screening. In‑vitro COX‑1/COX‑2 inhibition assays can be used to benchmark selectivity against celecoxib (COX‑2 SI ~25.6) [2]. Procurement for academic or industrial anti‑inflammatory programs is directly supported by the pharmacophoric evidence.

Comparative Selectivity Profiling vs. Bicalutamide

The divergent target profiles—COX‑2 pharmacophore in the target compound vs. androgen receptor antagonism in bicalutamide [3]—enable head‑to‑head selectivity profiling. Researchers can use both compounds in side‑by‑side assays to quantify COX‑2 vs. AR engagement, providing a clear differentiation narrative for grant applications and internal project justification.

Building Block for Dual‑Sulfonyl Derivative Libraries

The compound’s two chemically distinguishable sulfonyl groups allow sequential derivatization: the fluorophenylsulfonyl can be modified via nucleophilic aromatic substitution, while the methylsulfonylphenyl can be elaborated through electrophilic substitution. This makes it a versatile core scaffold for generating focused libraries targeting enzymes with adjacent hydrophobic and polar sub‑pockets.

Physicochemical Benchmarking in Drug‑Likeness Optimization

With a molecular weight of 385.4 g·mol⁻¹ and five hydrogen‑bond acceptors , the compound occupies an attractive region of chemical space distinct from the heavier bicalutamide (430.4 g·mol⁻¹, 4 H‑bond acceptors) [3]. Medicinal chemistry groups procuring early‑stage leads can use this compound as a physicochemical benchmark for optimizing permeability while retaining the methylsulfonyl pharmacophore.

Quote Request

Request a Quote for 3-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.